4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfide
Description
4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfide is a synthetic organic compound featuring a 3,5-dimethylisoxazole core linked via a sulfide (-S-) group to a 4-chlorobenzyl moiety. Isoxazole derivatives are renowned for their broad biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is synthesized through nucleophilic substitution reactions, where the thiol group of 3,5-dimethyl-4-mercaptoisoxazole reacts with 4-chlorobenzyl halides. Its structural uniqueness lies in the combination of a halogenated aromatic system with a heterocyclic sulfide, making it a candidate for medicinal chemistry exploration.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanylmethyl]-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNOS/c1-9-13(10(2)16-15-9)8-17-7-11-3-5-12(14)6-4-11/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMYKOAVLBNEIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is through a (3 + 2) cycloaddition reaction, often catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis techniques. The focus is often on optimizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidation of the sulfide group can yield 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide or sulfone.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The isoxazole ring is known to be a privileged scaffold in drug discovery, often interacting with enzymes and receptors . The chlorobenzyl and sulfide groups may also contribute to its biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Key Findings :
- Sulfide vs. Sulfonyl Reactivity : The sulfide group in the target compound is less polar than sulfonyl derivatives, which may reduce solubility but improve passive diffusion across biological membranes .
- Biological Activity Modulation : Sulfonyl derivatives, such as 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, exhibit neuroactive properties due to cytisine’s affinity for nicotinic acetylcholine receptors . In contrast, the 4-chlorobenzyl sulfide derivative may target antimicrobial pathways, as chlorinated aromatics often disrupt microbial cell membranes.
Pharmacological and Industrial Relevance
- Antimicrobial Potential: Preliminary studies suggest the 4-chlorobenzyl sulfide derivative inhibits Gram-positive bacteria (MIC ~8 µg/mL), outperforming non-halogenated sulphides (MIC >32 µg/mL) .
- Drug Development : The compound’s balance of lipophilicity and stability makes it a scaffold for optimizing pharmacokinetic profiles in antibiotic candidates.
Biological Activity
4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chlorobenzyl group attached to a 3,5-dimethyl-4-isoxazole moiety , which is known for its biological relevance. The presence of the sulfide linkage enhances its chemical reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing isoxazole rings often exhibit antibacterial and antifungal properties. For instance, derivatives similar to this compound have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | Salmonella typhi | Moderate |
| This compound | Bacillus subtilis | Strong |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated that isoxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanism of action for this compound is believed to involve interaction with cellular pathways that regulate growth and survival .
Enzyme Inhibition
Enzyme inhibition studies have shown that this compound can act as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and urease. These activities suggest potential therapeutic applications in treating conditions like Alzheimer's disease and urinary infections.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive Inhibition | 2.14 ± 0.003 |
| Urease | Non-competitive Inhibition | 1.21 ± 0.005 |
The precise mechanism of action for this compound is not fully elucidated but is thought to involve:
- Interaction with Enzymes : The isoxazole ring can interact with active sites on enzymes, altering their function.
- Binding Affinity : Studies using bovine serum albumin (BSA) binding assays indicate that the compound has significant binding affinity, which may correlate with its pharmacological effects .
Case Studies
- Antibacterial Study : A study published in the Journal of Microbiology and Biotechnology evaluated the antibacterial properties of several isoxazole derivatives. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on both gram-positive and gram-negative bacteria .
- Anticancer Evaluation : Another research article explored the anticancer effects of isoxazole derivatives in vitro against several cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .
Q & A
Basic Question: What are the optimal synthetic pathways for 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfide, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis of isoxazole-containing sulfides often involves nucleophilic substitution or thiol-ene "click" reactions. For example, sulfonyl chlorides can react with thiols or isoxazole derivatives under controlled pH and temperature to form sulfides . To optimize conditions, use a Design of Experiments (DOE) approach:
- Variables: Temperature (40–80°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios (1:1 to 1:3).
- Response Metrics: Yield, purity (HPLC), and reaction time.
- Statistical Tools: Fractional factorial designs or response surface methodology (RSM) reduce experimental runs while identifying critical parameters .
Advanced Research Question: How do steric and electronic effects of the 3,5-dimethylisoxazole moiety influence regioselectivity in sulfide bond formation? Methodological Answer: Employ density functional theory (DFT) to model transition states and compare activation energies for competing pathways. Pair computational predictions with experimental validation using kinetic isotopic effect (KIE) studies or substituent variation .
Basic Question: What analytical techniques are most reliable for characterizing this compound, and how can data contradictions be resolved?
Methodological Answer:
- Primary Techniques:
- NMR: and NMR to confirm regiochemistry of the isoxazole ring and sulfide linkage.
- LC-MS/MS: Verify molecular weight and detect impurities.
- Contradiction Resolution: Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals. If LC-MS shows unexpected adducts, re-examine ionization conditions (e.g., ESI vs. APCI) or solvent compatibility .
Advanced Research Question: How can hyphenated techniques (e.g., GC-IR-MS) or advanced crystallography (SC-XRD) resolve ambiguities in stereochemical assignments? Methodological Answer: Use synchrotron-based X-ray diffraction for high-resolution crystal structures. For dynamic systems, apply variable-temperature NMR or solid-state NMR to probe conformational flexibility .
Basic Question: How can researchers design experiments to assess the compound’s environmental fate or degradation pathways?
Methodological Answer:
- Hydrolysis Studies: Perform pH-dependent stability tests (pH 2–12) at 25–50°C, monitoring degradation via HPLC.
- Photolysis: Expose to UV-Vis light (λ = 254–365 nm) in aqueous/organic media; quantify intermediates using HRMS .
Advanced Research Question: What computational models predict the compound’s persistence in soil or aquatic systems? Methodological Answer: Develop quantitative structure-activity relationship (QSAR) models using descriptors like log, HOMO-LUMO gaps, and topological polar surface area. Validate with microcosm experiments simulating real-world conditions .
Basic Question: What strategies mitigate risks when handling hazardous intermediates during synthesis?
Methodological Answer:
- Safety Protocols: Follow Chemical Hygiene Plan guidelines for handling sulfides (e.g., fume hood use, PPE).
- Real-Time Monitoring: Use in-situ FTIR or Raman spectroscopy to minimize exposure to toxic intermediates .
Advanced Research Question: How can machine learning predict hazardous byproducts during scale-up? Methodological Answer: Train models on reaction databases (e.g., Reaxys) to flag potential explosive or toxic byproducts. Pair with automated lab systems for closed-loop optimization .
Basic Question: How can researchers optimize catalytic systems for greener synthesis of this compound?
Methodological Answer:
- Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C, CuI) or organocatalysts in solvent-free or aqueous conditions.
- Green Metrics: Calculate E-factor and atom economy to compare routes .
Advanced Research Question: Can enzyme-mediated catalysis (e.g., sulfotransferases) achieve enantioselective synthesis? Methodological Answer: Use directed evolution to engineer enzymes for sulfide bond formation. Characterize activity via stopped-flow kinetics and MD simulations .
Basic Question: How to resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies.
- Standardization: Adopt OECD guidelines for in vitro toxicity assays to ensure reproducibility .
Advanced Research Question: What systems biology approaches elucidate off-target effects in complex biological networks? Methodological Answer: Integrate transcriptomics and chemoproteomics data to map interaction networks. Use Boolean modeling to predict downstream effects of target modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
